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Compound of Interest

Compound Name: Atto 465 NHS ester

Cat. No.: B1261320 Get Quote

Atto 465 NHS Ester Technical Support Center
This technical support center provides researchers, scientists, and drug development

professionals with a comprehensive guide to troubleshooting and preventing photobleaching

issues associated with Atto 465 NHS ester.

Frequently Asked Questions (FAQs)
Q1: What is Atto 465 NHS ester and what are its primary applications?

A1: Atto 465 NHS ester is a fluorescent dye belonging to the rhodamine family, designed for

labeling biomolecules.[1] Its N-hydroxysuccinimide (NHS) ester functional group reacts with

primary amines on proteins, antibodies, and other molecules to form a stable covalent bond.[2]

Key features include strong absorption, high fluorescence quantum yield, and good thermal

and photochemical stability, making it well-suited for sensitive applications like single-molecule

detection and high-resolution microscopy.[1][3][4]

Q2: What is photobleaching and why is it a concern for Atto 465?

A2: Photobleaching is the irreversible photochemical destruction of a fluorophore upon

exposure to excitation light, leading to a permanent loss of its ability to fluoresce. While Atto

465 is known for its high photostability, all fluorophores, including Atto 465, are susceptible to

photobleaching, especially under intense or prolonged illumination. This can lead to a
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diminished signal during an experiment, affecting the quality and quantitative accuracy of the

data.

Q3: What are the key factors that influence the photobleaching of Atto 465?

A3: Several factors can accelerate the photobleaching of Atto 465:

Illumination Intensity: Higher intensity light sources (e.g., lasers) increase the rate of

photobleaching.

Exposure Time: The longer the sample is exposed to excitation light, the more

photobleaching will occur.

Oxygen Concentration: The presence of molecular oxygen can lead to the formation of

reactive oxygen species (ROS) that chemically damage the fluorophore.

Mounting Medium: The chemical environment of the dye, largely determined by the mounting

medium, can significantly impact its photostability.

Local Environment: The specific microenvironment around the dye molecule on the labeled

biomolecule can also play a role.

Q4: How does the photostability of Atto 465 compare to other dyes?

A4: A study comparing a derivative of Atto 465, named Atto 465-p, with the original Atto 465

and another common nuclear dye, YoPro-1, showed that Atto 465-p has greater photostability

than both Atto 465 (in its carboxylic acid form) and YoPro-1 under continuous irradiation with a

486 nm laser.

Troubleshooting Guide: Atto 465 Photobleaching
Issues
This guide addresses common photobleaching problems encountered during experiments

using Atto 465 NHS ester.
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Problem Possible Cause Recommended Solution

Rapid signal loss during image

acquisition.
High illumination intensity.

Reduce the laser power or

lamp intensity to the lowest

level that provides an

adequate signal-to-noise ratio.

Prolonged exposure to

excitation light.

Minimize the exposure time for

each image and keep the

shutter closed when not

actively acquiring data.

Oxygen-mediated

photodamage.

For fixed samples, use a

mounting medium containing

an antifade reagent or an

oxygen scavenging system

(e.g., glucose oxidase and

catalase).

Inconsistent fluorescence

intensity between samples.
Variability in mounting media.

Ensure that all samples are

mounted using the same type

and batch of mounting

medium. Prepare fresh

antifade solutions if necessary.

Different levels of labeling

(Degree of Labeling - DOL).

Characterize the DOL for each

batch of labeled conjugate to

ensure consistency. Over-

labeling can sometimes lead to

quenching, which can be

mistaken for photobleaching.

No or very weak initial signal. Hydrolysis of the NHS ester.

Prepare fresh solutions of Atto

465 NHS ester in anhydrous

DMSO or DMF immediately

before the labeling reaction.
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Incorrect pH for labeling.

The labeling reaction with NHS

esters is optimal at a pH of 8.0-

9.0. Ensure your reaction

buffer is within this range.

Presence of amine-containing

buffers.

Buffers such as Tris contain

primary amines that will

compete with your target

molecule for reaction with the

NHS ester. Use an amine-free

buffer like PBS.

Data Presentation
Table 1: Optical and Photophysical Properties of Atto 465

Property Value Reference

Absorption Maximum (λabs) 453 nm

Extinction Coefficient (εmax) 7.5 x 104 M-1cm-1

Emission Maximum (λfl) 508 nm

Fluorescence Quantum Yield

(ηfl)
75%

Fluorescence Lifetime (τfl) 5.0 ns

Experimental Protocols
Protocol 1: Protein Labeling with Atto 465 NHS Ester
Objective: To covalently label a protein with Atto 465 NHS ester.

Materials:

Protein to be labeled in an amine-free buffer (e.g., PBS)

Atto 465 NHS ester
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Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

Gel filtration column (e.g., Sephadex G-25)

Reaction tubes

Procedure:

Prepare the Protein Solution: Dissolve the protein in the labeling buffer at a concentration of

2-10 mg/mL. Ensure the buffer is free of any amine-containing substances.

Prepare the Dye Stock Solution: Immediately before use, dissolve Atto 465 NHS ester in
anhydrous DMF or DMSO to a concentration of 1-10 mg/mL. Protect the solution from light.

Labeling Reaction: While gently stirring, add the dye stock solution to the protein solution.

The molar ratio of dye to protein will need to be optimized for your specific protein and

desired degree of labeling (DOL). A common starting point is a 5- to 10-fold molar excess of

the dye.

Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.

Purification: Separate the labeled protein from the unreacted dye using a gel filtration column

pre-equilibrated with a suitable buffer (e.g., PBS). The first colored band to elute is the

labeled protein.

Characterization: Determine the protein concentration and the DOL by measuring the

absorbance at 280 nm and ~453 nm.

Protocol 2: Assessing the Photostability of Atto 465-
labeled Samples
Objective: To quantify the rate of photobleaching of an Atto 465-labeled sample.

Materials:

Atto 465-labeled sample mounted on a microscope slide
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Fluorescence microscope with a suitable filter set for Atto 465 and a camera

Image analysis software

Procedure:

Sample Preparation: Prepare your Atto 465-labeled sample as you would for your

experiment, including the use of a mounting medium.

Image Acquisition Setup: Place the slide on the microscope and locate a region of interest.

Set the illumination intensity and exposure time to the values you intend to use in your

experiment.

Time-Lapse Imaging: Acquire a time-lapse series of images of the region of interest. For

example, capture an image every 10 seconds for 5-10 minutes. It is crucial to keep the

illumination conditions constant throughout the acquisition.

Data Analysis:

Using your image analysis software, measure the mean fluorescence intensity of the

region of interest in each image of the time-lapse series.

Normalize the fluorescence intensity of each frame to the intensity of the first frame.

Plot the normalized fluorescence intensity as a function of time. The resulting curve

represents the photobleaching decay of your sample under the chosen imaging

conditions.
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Caption: A simplified Jablonski diagram illustrating the photobleaching pathway of a

fluorophore.
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Caption: A logical workflow for troubleshooting Atto 465 photobleaching issues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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